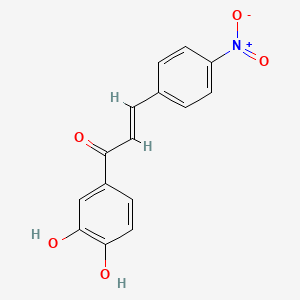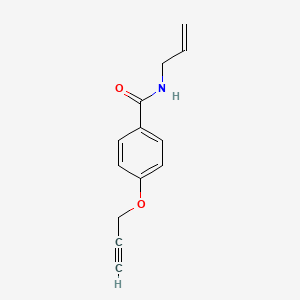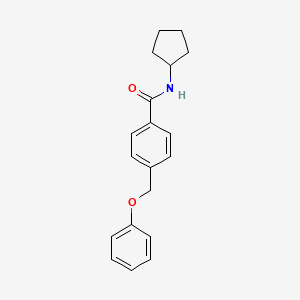![molecular formula C21H32N2O2 B5374338 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide, commonly known as AKB-48, is a synthetic cannabinoid that belongs to the cyclohexylphenol family. It was first synthesized in 2012 by a group of Japanese scientists and has since gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
AKB-48 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects. AKB-48 has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
AKB-48 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models. AKB-48 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
AKB-48 has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it a reliable research tool. However, AKB-48 has several limitations as well. Its potency and affinity for the cannabinoid receptors can vary depending on the experimental conditions, making it difficult to compare results across studies. Additionally, AKB-48 can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AKB-48. One area of interest is its potential use in the treatment of neurological disorders. AKB-48 has been shown to improve cognitive function in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of cancer. AKB-48 has been shown to induce apoptosis in cancer cells, and further research is needed to determine its efficacy in humans. Additionally, further research is needed to determine the optimal dosage and administration route for AKB-48 in different experimental conditions.
Conclusion:
In conclusion, AKB-48 is a synthetic cannabinoid with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While AKB-48 has several advantages as a research tool, it also has several limitations that need to be considered. Further research is needed to determine its potential use in the treatment of neurological disorders and cancer, as well as to optimize its dosage and administration route in different experimental conditions.
Méthodes De Synthèse
The synthesis of AKB-48 involves the reaction of 2-ethylphenylamine with cyclohexanone in the presence of sodium ethoxide, followed by the reaction of the resulting product with 1,1-dimethylpropylamine and 1,2-dibromoethane. The final product is obtained by treating the resulting compound with hydrochloric acid.
Applications De Recherche Scientifique
AKB-48 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. AKB-48 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N'-(2-ethylphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-5-15-9-7-8-10-18(15)23-20(25)19(24)22-17-13-11-16(12-14-17)21(3,4)6-2/h7-10,16-17H,5-6,11-14H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNHOKABDVJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2CCC(CC2)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)

![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
